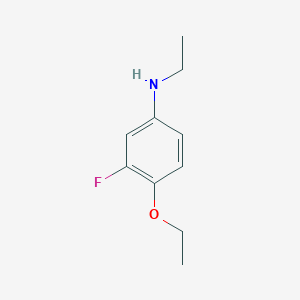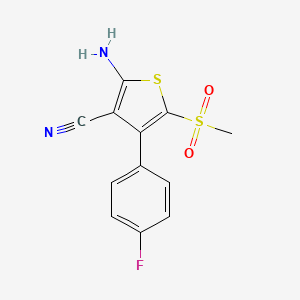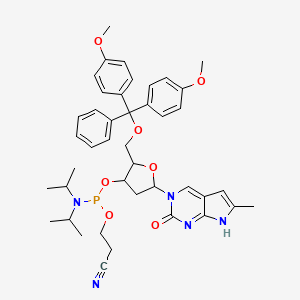
4-ethoxy-N-ethyl-3-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etoxi-N-etil-3-fluoroanilina: es un compuesto orgánico caracterizado por la presencia de sustituyentes etoxi, etil y fluoro en un anillo de anilina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-etoxi-N-etil-3-fluoroanilina típicamente implica reacciones orgánicas de múltiples pasos. Un método común comienza con la nitración de 4-etoxianilina para introducir un grupo nitro, seguido de una reducción para formar la amina correspondiente. El paso de fluoración se puede lograr utilizando agentes fluorantes electrófilos como Selectfluor. Finalmente, la etilation del grupo amina se lleva a cabo utilizando yoduro de etilo en condiciones básicas.
Métodos de producción industrial
En un entorno industrial, la producción de 4-etoxi-N-etil-3-fluoroanilina puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Se emplean catalizadores y condiciones de reacción optimizadas para garantizar una alta selectividad y pureza del producto final. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción también es común para mantener una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
La 4-etoxi-N-etil-3-fluoroanilina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir grupos nitro en aminas o reducir otros grupos funcionales presentes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las posiciones de fluoro o etoxi, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el gas hidrógeno (H₂) con un catalizador de paladio se utilizan con frecuencia.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH₃) o el etóxido de sodio (NaOEt) se pueden emplear en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción típicamente produce aminas. Las reacciones de sustitución pueden resultar en una variedad de derivados de anilina sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, la 4-etoxi-N-etil-3-fluoroanilina se utiliza como bloque de construcción para sintetizar moléculas más complejas. Sus sustituyentes únicos la hacen valiosa para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se puede utilizar para diseñar y sintetizar posibles productos farmacéuticos. Sus características estructurales permiten la exploración de interacciones con objetivos biológicos, como enzimas o receptores.
Medicina
En química medicinal, los derivados de 4-etoxi-N-etil-3-fluoroanilina se investigan por sus posibles propiedades terapéuticas. Estos derivados pueden exhibir actividad contra diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria
Industrialmente, este compuesto se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales. Su reactividad y estabilidad la hacen adecuada para diversas aplicaciones en ciencia de materiales y fabricación.
Mecanismo De Acción
El mecanismo por el cual la 4-etoxi-N-etil-3-fluoroanilina ejerce sus efectos depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas, receptores o ADN. Los grupos etoxi, etil y fluoro pueden influir en la afinidad de unión y la especificidad del compuesto, afectando su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
4-Etoxi-3-fluoroanilina: Carece del grupo etil, lo que puede afectar su reactividad y aplicaciones.
N-Etil-4-fluoroanilina: Carece del grupo etoxi, lo que puede influir en su solubilidad y comportamiento químico.
4-Fluoroanilina: Carece de los grupos etoxi y etil, lo que la hace menos compleja y potencialmente menos versátil.
Singularidad
La 4-etoxi-N-etil-3-fluoroanilina es única debido a la combinación de sus sustituyentes, que confieren propiedades químicas y físicas distintas. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
4-ethoxy-N-ethyl-3-fluoroaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7,12H,3-4H2,1-2H3 |
Clave InChI |
NVDCPTWYSHOIFD-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=C(C=C1)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)


